(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S2/c1-15-8-4-5-10-18(15)29-25(32)22-16(2)28-27-30(23(22)20-12-7-13-35-20)26(33)21(36-27)14-17-9-6-11-19(34-3)24(17)31/h4-14,23,31H,1-3H3,(H,29,32)/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTXTWOERYOFLM-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)C(=CC5=C(C(=CC=C5)OC)O)S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)/C(=C\C5=C(C(=CC=C5)OC)O)/S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and data tables that elucidate its pharmacological properties.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C27H23N3O4S2 |
| Molecular Weight | 517.6 g/mol |
| CAS Number | 627038-71-5 |
Structural Characteristics
The compound features a complex structure that includes a thiazolo-pyrimidine core, which is known for its diverse biological activities. The presence of various functional groups such as hydroxyl, methoxy, and thiophenyl enhances its potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazolo-pyrimidine derivatives. For instance, compounds similar to the one in focus have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating potent antibacterial effects compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .
Anticancer Properties
Research has also pointed towards the anticancer potential of thiazolo-pyrimidine derivatives. A study investigating various derivatives found that certain compounds exhibited significant antiproliferative effects on cancer cell lines. The mechanisms of action included the induction of apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes that play crucial roles in disease progression. For example, inhibition of phospholipase A2 has been linked to anticancer activity and potential therapeutic applications in inflammatory diseases .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of thiazolo-pyrimidine derivatives against multiple pathogens. The results indicated that the compound exhibited a broad spectrum of activity with notable effectiveness against resistant strains.
Study 2: Anticancer Activity
In vitro assays were conducted on human cancer cell lines to assess the antiproliferative effects of the compound. Results showed a dose-dependent decrease in cell viability, suggesting potential for development as an anticancer agent.
Comparison with Similar Compounds
Structural Analogues and Core Modifications
Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]Pyrimidine Derivatives
Key Observations :
- Core Flexibility : The thiazolo[3,2-a]pyrimidine core exhibits conformational flexibility. For example, the ethyl carboxylate derivative adopts a flattened boat conformation with a puckered pyrimidine ring (deviation: 0.224 Å), influencing binding to biological targets .
- Substituent Impact: Aromatic Groups: The target compound’s thiophen-2-yl group may enhance hydrophobic interactions compared to phenyl or nitro-substituted analogs .
Computational Similarity Analysis
Tanimoto Coefficient and Molecular Fingerprints :
- The Tanimoto coefficient (Tc) is widely used to quantify structural similarity, with Tc > 0.85 indicating high similarity .
- Fingerprint Analysis : Using Morgan fingerprints, the target compound shows moderate similarity (Tc ≈ 0.65–0.75) to ethyl carboxylate derivatives (e.g., compound), primarily due to shared core and carboxamide groups. Lower similarity (Tc < 0.5) is observed with nitro-substituted thiazolo[3,2-a]pyridines, highlighting the impact of core modifications .
Activity Cliffs: Despite structural similarities, minor substituent changes (e.g., thiophene vs. phenyl) can lead to significant activity differences, as seen in nitrothiophen-containing compounds with enhanced antitubercular activity compared to nitroimidazole analogs .
Pharmacokinetic and Physicochemical Properties
Table 2: Predicted Properties of Target Compound vs. Analogs
Insights :
- The target compound’s higher LogP compared to the ethyl carboxylate derivative suggests increased membrane permeability but lower aqueous solubility.
- The 2-hydroxy group may improve binding to targets like kinases or HDACs, analogous to SAHA-like compounds .
Q & A
Q. What are the key synthetic steps for preparing this thiazolo[3,2-a]pyrimidine derivative?
The synthesis involves cyclocondensation of a thiazolo-pyrimidine precursor with a substituted benzaldehyde derivative. Key steps include:
- Refluxing the starting material (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate) with chloroacetic acid and a substituted benzaldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde) in a 1:1 acetic acid/anhydride mixture under sodium acetate catalysis for 8–10 hours .
- Purification via recrystallization from ethyl acetate/ethanol (3:2) to obtain single crystals for structural validation .
Q. Which spectroscopic and crystallographic methods confirm the compound’s structure?
- X-ray diffraction (XRD): Determines the dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) and confirms the flattened boat conformation of the pyrimidine ring .
- NMR spectroscopy: Assigns proton environments, such as methoxy (δ ~3.8 ppm) and thiophenyl protons (δ ~7.2 ppm), though discrepancies may arise due to tautomerism, requiring 2D NMR (e.g., HSQC, HMBC) for resolution .
Q. How can solubility and reactivity be experimentally assessed for this compound?
- Solubility: Test in polar (DMSO, ethanol) and nonpolar solvents (dichloromethane) using UV-Vis spectroscopy or gravimetric analysis .
- Reactivity: Screen oxidation (e.g., H₂O₂ for sulfoxide formation) and reduction (e.g., NaBH₄ for imine reduction) reactions under controlled conditions, followed by LC-MS to track product formation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent optimization: Replace acetic acid with DMF to enhance solubility of intermediates, reducing side-product formation .
- Catalyst screening: Test Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation, monitored by TLC or HPLC .
- Temperature control: Lower reflux temperatures (70–80°C) to minimize thermal decomposition of the thiophenyl group .
Q. What computational approaches predict the compound’s pharmacokinetic and electronic properties?
- DFT calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack .
- Molecular docking: Simulate binding to target proteins (e.g., kinases) using AutoDock Vina to prioritize in vitro assays .
Q. How do substituent variations at the 2- and 5-positions affect bioactivity?
- SAR strategy: Synthesize analogs with electron-withdrawing (e.g., -Cl) or donating (e.g., -OCH₃) groups on the benzylidene ring. Compare IC₅₀ values in enzyme inhibition assays .
- Thiophene modification: Replace the thiophen-2-yl group with furan or pyridine to assess impact on π-π stacking interactions .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- Dynamic effects: Use variable-temperature NMR to identify tautomeric equilibria (e.g., keto-enol shifts) .
- Crystallography correlation: Cross-validate NMR assignments with XRD-derived bond lengths and angles .
Methodological Challenges and Solutions
Q. What strategies address low yields in large-scale synthesis?
- Flow chemistry: Implement continuous flow reactors to maintain stoichiometric control and reduce side reactions .
- Microwave-assisted synthesis: Reduce reaction time (e.g., 2 hours vs. 10 hours) while improving yield by 15–20% .
Q. How to design stability studies under physiological conditions?
- pH-dependent degradation: Incubate the compound in buffers (pH 1–9) at 37°C for 24 hours, analyze by HPLC for decomposition products .
- Light sensitivity: Expose to UV (254 nm) and measure absorbance changes to recommend storage in amber vials .
Q. What experimental controls are critical in validating biological activity?
- Counter-screening: Test against off-target enzymes (e.g., CYP450 isoforms) to confirm selectivity .
- Cellular cytotoxicity: Use MTT assays on HEK-293 cells to establish a therapeutic index (IC₅₀ vs. CC₅₀) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
